molecular formula C5H12N4 B13809314 1(2h)-Pyridazinecarboximidamide,tetrahydro-

1(2h)-Pyridazinecarboximidamide,tetrahydro-

Cat. No.: B13809314
M. Wt: 128.18 g/mol
InChI Key: ODGZUVUOKWCRFI-UHFFFAOYSA-N
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Description

1(2H)-Pyridazinecarboximidamide, tetrahydro- is a heterocyclic compound that features a pyridazine ring structure Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridazinecarboximidamide, tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Pyridazinecarboximidamide, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

1(2H)-Pyridazinecarboximidamide, tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridazinecarboximidamide, tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with an oxygen atom at the third position.

    Pyrazole: A five-membered ring with two nitrogen atoms.

Uniqueness: 1(2H)-Pyridazinecarboximidamide, tetrahydro- is unique due to its specific functional groups and the tetrahydro modification, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

diazinane-1-carboximidamide

InChI

InChI=1S/C5H12N4/c6-5(7)9-4-2-1-3-8-9/h8H,1-4H2,(H3,6,7)

InChI Key

ODGZUVUOKWCRFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=N)N

Origin of Product

United States

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